molecular formula C6H11NO2 B1294515 2,4-Dimethyl-2-oxazoline-4-methanol CAS No. 39986-37-3

2,4-Dimethyl-2-oxazoline-4-methanol

Cat. No.: B1294515
CAS No.: 39986-37-3
M. Wt: 129.16 g/mol
InChI Key: YWLSGHOSSUXBJK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-oxazoline-4-methanol is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dimethyl-2-oxazoline-4-methanol is a compound belonging to the oxazoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, examining its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C6H11NO2C_6H_{11}NO_2. The structure features a five-membered oxazoline ring with two methyl groups and a hydroxymethyl substituent, contributing to its unique chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting α-glucosidase and α-amylase, which are key enzymes involved in carbohydrate digestion. This inhibition can be beneficial for managing blood glucose levels in diabetic patients . The binding affinities of this compound to these enzymes were found to be significant, suggesting its potential as a therapeutic agent for diabetes management.

Study on Pyrolysis Products

In a study investigating the composition of bio-oils derived from the pyrolysis of biomass, this compound was identified as a significant product at elevated temperatures (600 °C). The study highlighted its formation under specific conditions and suggested that it could contribute to the overall bioactivity of the resulting bio-oils .

Glycerol Conversion Research

Another study focused on the conversion of glycerol in the presence of ammonia reported that this compound was detected among the liquid products. This research emphasized the compound's role in enhancing selectivity towards desired products like allyl alcohol while reducing unwanted byproducts . The findings suggest that this compound may play a role in optimizing chemical processes in industrial applications.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits α-glucosidase and α-amylase; potential for diabetes management
Pyrolysis ProductSignificant product at high temperatures; contributes to bio-oil composition
Glycerol ConversionDetected in glycerol conversion; enhances selectivity towards allyl alcohol

Properties

IUPAC Name

(2,4-dimethyl-5H-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLSGHOSSUXBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885791
Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39986-37-3
Record name 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39986-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-2-oxazoline-4-methanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-2-oxazoline-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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